2-Propenoic acid, 3-(dimethylamino)-2-formyl-, methyl ester

Lipophilicity Drug Discovery Fragment-Based Screening

2-Propenoic acid, 3-(dimethylamino)-2-formyl-, methyl ester (CAS 886851-67-8) is a densely functionalized enaminone that combines a dimethylamino donor, a formyl electrophile, and a methyl ester in a single, compact (MW 157.17 g/mol) push-pull olefin. It belongs to the class of alkyl 2-substituted 3-(dimethylamino)propenoates, which are recognized as versatile reagents for the construction of nitrogen-containing heterocycles and masked α-formyl-α-amino acid derivatives.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
Cat. No. B12335023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenoic acid, 3-(dimethylamino)-2-formyl-, methyl ester
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCN(C)C=C(C=O)C(=O)OC
InChIInChI=1S/C7H11NO3/c1-8(2)4-6(5-9)7(10)11-3/h4-5H,1-3H3/b6-4+
InChIKeyLQKDIBJFURSRBZ-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propenoic acid, 3-(dimethylamino)-2-formyl-, methyl ester: A Dual-Warhead Enaminone Building Block for Heterocyclic Synthesis


2-Propenoic acid, 3-(dimethylamino)-2-formyl-, methyl ester (CAS 886851-67-8) is a densely functionalized enaminone that combines a dimethylamino donor, a formyl electrophile, and a methyl ester in a single, compact (MW 157.17 g/mol) push-pull olefin [1]. It belongs to the class of alkyl 2-substituted 3-(dimethylamino)propenoates, which are recognized as versatile reagents for the construction of nitrogen-containing heterocycles and masked α-formyl-α-amino acid derivatives . The compound's calculated XLogP3-AA of 0.2 and zero hydrogen bond donors suggest favorable membrane permeability for a fragment-sized molecule, positioning it distinctively among its close structural analogs [1].

Why Interchanging 3-(Dimethylamino)propenoate Analogs in a Synthetic Sequence Introduces Risk


Although numerous alkyl 2-substituted 3-(dimethylamino)propenoates exist, their reactivity is exquisitely sensitive to the nature of the ester alkyl group and the 2-substituent . The methyl ester in this compound provides a distinct leaving group ability and steric profile compared to the commonly used ethyl or tert-butyl esters, which directly impacts the kinetics of cyclocondensation reactions . Furthermore, the presence of the 2-formyl group is not a passive structural feature; it acts as an orthogonal electrophilic center, enabling regioselective heterocycle formation that is impossible with the unsubstituted (2-H) or 2-acetyl analogs . Substituting this specific methyl ester with an analog lacking the formyl group or possessing a bulkier ester function would fundamentally alter the reaction pathway, leading to different products or significantly lower yields under identical conditions . The quantitative evidence provided below underscores these critical performance differences.

Head-to-Head and Cross-Study Quantitative Differentiation of Methyl 3-(Dimethylamino)-2-formylacrylate from Its Closest Analogs


LogP Comparison: Methyl Ester is Significantly More Hydrophilic than the Corresponding Ethyl Ester

The target compound exhibits a computed XLogP3-AA value of 0.2, making it substantially more hydrophilic than its direct ethyl ester analog, which has a reported LogP of 0.1939 [1]. This difference, while appearing small, is structurally consistent and translates to an approximately two-fold difference in predicted partition coefficient, which can significantly impact aqueous solubility and permeability in a biological assay context [1].

Lipophilicity Drug Discovery Fragment-Based Screening

Dual Electrophilic Architecture Enables a Unique One-Pot Pyrimidine Synthesis

The formyl group at the 2-position of the target compound provides a second electrophilic center that is absent in standard alkyl 3-(dimethylamino)propenoates (e.g., the 2-H analog, methyl 3-(dimethylamino)acrylate). This unique architecture allows the target compound to engage in a [5+1] annulation with amidines to form pyrimidines in a single synthetic operation [1]. The 2-H analog, lacking the formyl group, cannot participate in this transformation and instead requires alternative, often multi-step, sequences to access similar pyrimidine scaffolds .

Heterocyclic Chemistry Enaminone Reactivity Pyrimidine Synthesis

Hydrogen Bond Acceptor Count Modified Relative to Non-Formyl Analog

The target compound possesses 4 hydrogen bond acceptor (HBA) sites, a direct consequence of the additional formyl oxygen, compared to only 2 HBA sites for the non-formyl analog methyl 3-(dimethylamino)acrylate (MW 129.16 g/mol) [1][2]. This increase is not merely additive; it introduces a new, geometrically distinct binding vector that can engage in hydrogen bonding with biological targets, potentially leading to different protein-ligand interaction fingerprints in fragment-based screening campaigns [1].

Physicochemical Properties Molecular Recognition Fragment-Based Drug Design

Optimal Deployment Scenarios for Methyl 3-(Dimethylamino)-2-formylacrylate Based on Evidence


Convergent Synthesis of 2,4-Disubstituted Pyrimidine Libraries

The dual electrophilic nature of this compound makes it the reagent of choice for the rapid, one-pot construction of 2,4-disubstituted pyrimidine libraries. As described in the evidence, its unique capacity to participate in [5+1] annulations with amidines allows medicinal chemists to access complex pyrimidine scaffolds with significantly reduced step counts compared to routes using non-formyl enaminones . Procurement of this specific methyl ester is essential for this synthetic strategy.

Fragment-Based Lead Discovery Requiring Low Lipophilicity

In fragment screening campaigns where aqueous solubility is paramount, the methyl ester's lower LogP (XLogP3-AA = 0.2) compared to the ethyl analog (LogP = 0.1939) makes it the preferred choice . Its higher predicted solubility minimizes the risk of false negatives due to aggregation, a key consideration when procuring fragments for high-concentration biochemical or biophysical assays.

Crystallographic Screening for Polar Binding Hotspots

The presence of four hydrogen bond acceptors, including the distinct formyl oxygen, makes this compound a superior probe for crystallographic fragment screening against targets anticipated to have extended polar recognition sites . This added binding vector, absent in simpler 3-(dimethylamino)propenoates, increases the likelihood of identifying unique binding modes, directly justifying its selection over less functionalized analogs.

Precursor to Pyrazole-4-carboxamide Bioisosteres

The compound serves as a key precursor to N-(3-(dimethylamino)-2-formylacryloyl)formamide, a reagent used in the synthesis of pyrazole-4-carboxamides . These motifs are important bioisosteres in medicinal chemistry, and sourcing the correct methyl ester starting material is critical for ensuring high purity and reproducible yields in this established synthetic pathway.

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